molecular formula C12H18F2OSi B12588503 tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane CAS No. 647842-30-6

tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane

Cat. No.: B12588503
CAS No.: 647842-30-6
M. Wt: 244.35 g/mol
InChI Key: YDLBARLIDRWQKO-UHFFFAOYSA-N
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Description

tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane is an organosilicon compound with the molecular formula C12H19F2OSi. It is characterized by the presence of a tert-butyl group, two fluorine atoms, a methoxy group, and a methylphenyl group attached to a silicon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane typically involves the reaction of 2-methoxy-4-methylphenylsilane with tert-butyl chloride and a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored to prevent side reactions and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various functional groups, facilitating the formation of complex structures. The pathways involved in its reactivity include nucleophilic substitution and addition reactions, which are influenced by the electronic and steric properties of the substituents attached to the silicon atom .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl(difluoro)(2-methoxy-4-methylphenyl)silane include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both methoxy and methyl groups on the phenyl ring. This unique combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and applications in various fields .

Properties

CAS No.

647842-30-6

Molecular Formula

C12H18F2OSi

Molecular Weight

244.35 g/mol

IUPAC Name

tert-butyl-difluoro-(2-methoxy-4-methylphenyl)silane

InChI

InChI=1S/C12H18F2OSi/c1-9-6-7-11(10(8-9)15-5)16(13,14)12(2,3)4/h6-8H,1-5H3

InChI Key

YDLBARLIDRWQKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[Si](C(C)(C)C)(F)F)OC

Origin of Product

United States

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